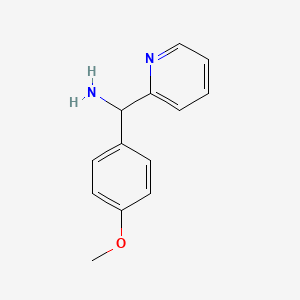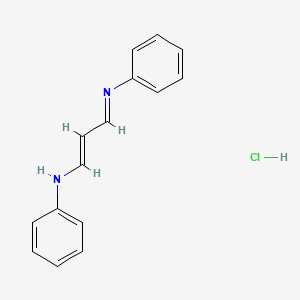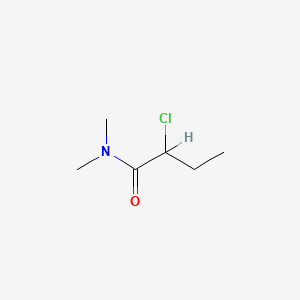
1-Aminocyclobutanecarboxamide
Vue d'ensemble
Description
1-Aminocyclobutanecarboxamide is a compound with the molecular formula C5H10N2O . It is also known as 1-aminocyclobutane-1-carboxamide hydrochloride .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, there are general methods for direct amidation reactions of a wide range of pharmaceutically relevant carboxylic acids and amines . These methods could potentially be applied to the synthesis of this compound.Molecular Structure Analysis
The InChI code for this compound is 1S/C5H10N2O.ClH/c6-4(8)5(7)2-1-3-5;/h1-3,7H2,(H2,6,8);1H . This indicates that the compound contains a cyclobutane ring with an amine (-NH2) and a carboxamide (-CONH2) functional group attached to it.Physical And Chemical Properties Analysis
This compound has a molecular weight of 114.15 and is solid in physical form . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique
Conformational Properties
1-Aminocyclobutanecarboxamide and its derivatives have been studied for their conformational properties. For instance, quantum mechanical calculations were used to determine the conformational preferences of a derivative of this compound, revealing that its backbone flexibility is limited due to the cyclic nature of its side chain (Casanovas et al., 2006).
Applications in Cancer Imaging
This compound has shown potential in cancer imaging, particularly in visualizing prostate cancer. Studies have focused on understanding its transport mechanism in prostate cancer cells and its fate after being transported into these cells (Okudaira et al., 2011). Other research has described common physiologic uptake patterns and variants in patients who had undergone PET scans using derivatives of this compound (Schuster et al., 2014).
Structural Studies and Synthesis
Research has also focused on the stereoselective synthesis and structural study of derivatives of this compound. These studies provide insights into the formation of strong intramolecular hydrogen bonds, which confer high rigidity to these molecules (Izquierdo et al., 2005). Additionally, the synthesis of novel boronated aminocyclobutanecarboxylic acid has been explored for potential use in neutron capture therapy (Kabalka & Yao, 2003).
Novel Synthesis Routes
Innovative synthesis routes for 1-Aminocyclobutanecarboxylic acid have been developed, showing prospects for industrial application (Zhi-feng, 2004).
Radiation Dosimetry and Diagnostic Applications
Studies on the radiation dosimetry of synthetic nonmetabolized amino acid analogues of this compound have been conducted to evaluate their whole-body radiation burden in humans. This is important for their application in diagnostic imaging (Nye et al., 2007). Additionally, comparisons of diagnostic performance for the detection of recurrent prostate carcinoma using PET/CT scans with derivatives of this compound have been made (Schuster et al., 2011).
Orientations Futures
While specific future directions for 1-Aminocyclobutanecarboxamide were not found in the search results, the compound could potentially be of interest in various areas of research given its unique structure. For instance, it could be explored in the context of drug development, given the pharmaceutical relevance of amines and carboxamides .
Mécanisme D'action
Target of Action
It’s worth noting that similar compounds have been evaluated for antagonism at excitatory amino acid receptor sites .
Mode of Action
It’s known that many aminoglycosides inhibit protein synthesis by promoting mistranslation and eliminating proofreading
Biochemical Pathways
Biochemical pathways provide an overview of the chemical reactions of cells in various species and organs
Pharmacokinetics
Pharmacokinetics and pharmacodynamics operate in a partnership that can be used to maximize a drug’s potential for increasing treatment efficacy, reducing side effects, and minimizing drug interactions .
Result of Action
Similar compounds have shown potent and selective antagonist activity at n-methyl-d-aspartate (nmda) receptor sites in neonatal rat motoneurones .
Propriétés
IUPAC Name |
1-aminocyclobutane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c6-4(8)5(7)2-1-3-5/h1-3,7H2,(H2,6,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SILFUQGFSMYYME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(=O)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



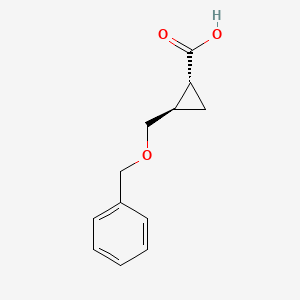
![cyclopentane;[2-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phenyl]-diphenylphosphane;iron](/img/structure/B6593444.png)
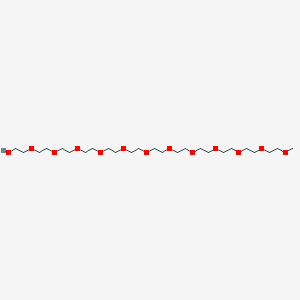
![(1Z,5Z)-cycloocta-1,5-diene;[3-(4-diphenylphosphanyl-2,6-dimethoxypyridin-3-yl)-2,6-dimethoxypyridin-4-yl]-diphenylphosphane;rhodium;tetrafluoroborate](/img/structure/B6593453.png)
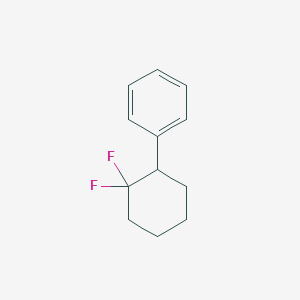
![(E)-1-Oxaspiro[2.3]hexane-5-carbonitrile](/img/structure/B6593467.png)
